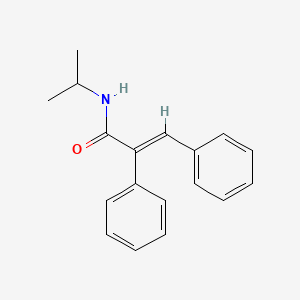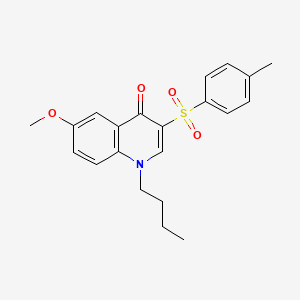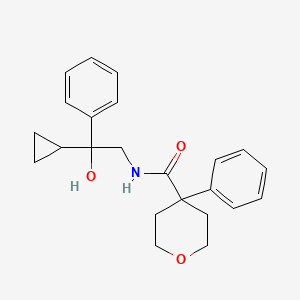
(E)-N-isopropyl-2,3-diphénylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-isopropyl-2,3-diphenylacrylamide is an organic compound characterized by its unique structure, which includes an isopropyl group attached to the nitrogen atom and two phenyl groups attached to the acrylamide backbone
Applications De Recherche Scientifique
(E)-N-isopropyl-2,3-diphenylacrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-isopropyl-2,3-diphenylacrylamide typically involves the reaction of isopropylamine with 2,3-diphenylacryloyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The process involves the following steps:
Preparation of 2,3-diphenylacryloyl chloride: This is achieved by reacting 2,3-diphenylacrylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of (E)-N-isopropyl-2,3-diphenylacrylamide: The acyl chloride is then reacted with isopropylamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of (E)-N-isopropyl-2,3-diphenylacrylamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-isopropyl-2,3-diphenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride (CCl₄) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Mécanisme D'action
The mechanism of action of (E)-N-isopropyl-2,3-diphenylacrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isopropylacrylamide: Lacks the phenyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
2,3-diphenylacrylamide: Lacks the isopropyl group, affecting its steric and electronic properties.
Uniqueness
(E)-N-isopropyl-2,3-diphenylacrylamide is unique due to the presence of both isopropyl and phenyl groups, which confer distinct steric and electronic characteristics. These features make it a versatile compound in various chemical reactions and applications.
Propriétés
IUPAC Name |
(E)-2,3-diphenyl-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14(2)19-18(20)17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-14H,1-2H3,(H,19,20)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVLOCUHSSXSND-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2430910.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2430912.png)


![(4-Chloro-2-methoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2430919.png)


![N-benzyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2430922.png)

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid;piperidine](/img/structure/B2430924.png)
![4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2430927.png)

![4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2430933.png)
